molecular formula C₂₈H₃₁NO₁₀S₂ B1152169 Zofenopril Acyl-β-D-glucuronide

Zofenopril Acyl-β-D-glucuronide

Cat. No.: B1152169
M. Wt: 605.68
Attention: For research use only. Not for human or veterinary use.
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Description

Key Stereocenters:

  • Pyrrolidine Ring (Zofenopril Moiety):

    • C2 (S-configuration) and C4 (S-configuration) in the pyrrolidine core.
    • The (2S)-3-(benzoylsulfanyl)-2-methylpropanoyl side chain introduces additional chirality at the methyl-bearing carbon.
  • β-D-Glucuronide:

    • Anomeric carbon (C1) in β-configuration, with D-glucose stereochemistry at C2–C5.

Isomeric Possibilities:

  • Positional Isomerism: Potential acylation at alternate hydroxyl groups (e.g., 2-O, 3-O, or 4-O of glucuronic acid), though the β-1-O-acyl form is predominant in characterized metabolites.
  • Anomeric Isomerism: The β-configuration is fixed, excluding α-anomers.

No evidence of geometric (cis/trans) isomerism is reported, as the molecule lacks double bonds or restricted rotation sites that would permit such forms.

Crystallographic Data and Solid-State Properties

While direct crystallographic data for this compound remain unreported, insights can be extrapolated from related compounds:

Predicted Solid-State Features:

  • Hydrogen Bonding: The glucuronide’s hydroxyl groups (C2–C4) and carboxylate (C6) likely form intramolecular H-bonds with the pyrrolidine nitrogen or sulfhydryl groups, stabilizing the conformation.
  • Packing Motifs: Analogous ACE inhibitor glucuronides (e.g., Perindoprilat glucuronide) exhibit layered structures mediated by aryl stacking and sulfhydryl interactions.

Thermal Properties:

  • Melting Point: Estimated >150°C based on the high polarity and molecular weight.
  • Solubility: High aqueous solubility due to the glucuronide’s hydrophilic nature, though reduced compared to non-acylated forms.

Experimental data from powder X-ray diffraction (PXRD) or single-crystal analyses are needed to confirm these hypotheses.

Properties

Molecular Formula

C₂₈H₃₁NO₁₀S₂

Molecular Weight

605.68

Origin of Product

United States

Comparison with Similar Compounds

Structural and Metabolic Characteristics

Compound Parent Drug Molecular Formula Molecular Weight Key Metabolic Enzymes Biological Role/Activity
This compound Zofenopril (ACE inhibitor) C₂₈H₃₁NO₁₀S₂ 605.68 UGTs (specific isoform not specified) Intermediate metabolite; contributes to ACE inhibition via conversion to zofenoprilate
Clopidogrel Acyl-β-D-glucuronide Clopidogrel (antiplatelet) Not explicitly provided ~523.9 (estimated) UGT2B7 (inferred) Strong time-dependent inhibitor of CYP2C8; causes clinically significant DDIs
Diclofenac Acyl-β-D-glucuronide Diclofenac (NSAID) C₂₁H₂₃Cl₂NO₈ 512.32 UGT2B7 Increases water solubility for excretion; studied for enzyme kinetics (UGT involvement)
Ibuprofen Acyl-β-D-glucuronide Ibuprofen (NSAID) C₁₉H₂₆O₈ 382.40 UGT2B7 Major metabolite; implicated in rare hepatotoxicity
Perindoprilat Acyl-β-D-glucuronide Perindopril (ACE inhibitor) C₂₃H₃₆N₂O₁₁ 540.54 UGTs Research tool for analyzing ACE inhibitor metabolism
Benazeprilat Acyl-β-D-glucuronide Benazepril (ACE inhibitor) Not provided Not provided UGTs Metabolite with potential role in DDIs (data limited)
Bezafibrate Acyl Glucuronide Bezafibrate (fibrate) C₂₅H₂₈ClNO₁₀ 546.0 UGTs Enhances solubility; studied for metabolic stability

Key Differences in Pharmacological and Toxicological Profiles

  • Enzyme Inhibition: Clopidogrel Acyl-β-D-glucuronide is a potent time-dependent inhibitor of CYP2C8, leading to DDIs with drugs like cerivastatin .
  • ACE Inhibitor Specificity: Zofenopril and Benazeprilat/Perindoprilat glucuronides derive from ACE inhibitors, but Zofenopril’s SH-group may confer unique antioxidant effects absent in other ACE inhibitor metabolites .
  • Clinical Relevance: Clopidogrel’s metabolite causes dose-dependent DDIs, necessitating dose adjustments for co-administered CYP2C8 substrates .

Stability and Reactivity

  • Acyl glucuronides of NSAIDs (e.g., Diclofenac, Ibuprofen) are prone to hydrolysis and isomerization, contributing to toxicity .

Preparation Methods

Reaction Mechanism and Conditions

  • Enzyme Sources : Human liver microsomes or recombinant UGT isoforms (e.g., UGT1A1, UGT2B7) are commonly used.

  • Optimal pH : 7.4–7.8, mimicking physiological conditions to maintain enzyme stability.

  • Temperature : 37°C, though thermostable UGT variants allow reactions at up to 45°C.

  • Cofactors : 5 mM UDPGA and 10 mM MgCl₂ are essential for catalytic activity.

Table 1: Enzymatic Glucuronidation Parameters

ParameterOptimal RangeImpact on Yield
pH7.4–7.8±15% efficiency
Temperature37–45°C±20% stability
UDPGA Concentration5–10 mMCritical for saturation
Incubation Time2–6 hoursLinear phase: 0–4 hours

Challenges and Mitigation Strategies

  • Product Inhibition : High glucuronide concentrations inhibit UGTs. Continuous removal via in-situ product extraction (e.g., using adsorbent resins) improves yields.

  • Enzyme Degradation : Protease inhibitors (e.g., phenylmethylsulfonyl fluoride) and cryopreservation at -80°C extend enzyme longevity.

Chemical Synthesis: Alternative Approaches

Chemical glucuronidation offers a non-enzymatic route, particularly useful for large-scale production. This method involves activating glucuronic acid for direct conjugation with Zofenoprilat.

Activated Glucuronic Acid Donors

  • Koenigs-Knorr Reaction : Uses α-bromo-glucuronide derivatives with silver oxide as a catalyst.

  • Schmidt Glycosylation : Employs trichloroacetimidate glucuronide donors under acidic conditions.

Table 2: Chemical vs. Enzymatic Synthesis Comparison

MetricEnzymaticChemical
Yield60–80%40–65%
Purity>95%85–90%
ScalabilityModerateHigh
By-ProductsMinimalIsomerization risks

Key Reaction Steps

  • Activation : Glucuronic acid is converted to a reactive donor (e.g., imidate or bromide).

  • Conjugation : Donor reacts with Zofenoprilat’s hydroxyl group in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Deprotection : Acidic hydrolysis (0.1 M HCl) removes protecting groups.

Industrial-Scale Optimization

Bioreactor Design for Enzymatic Synthesis

  • Fixed-Bed Reactors : Immobilize UGTs on chitosan beads to enable continuous flow systems.

  • Yield Enhancement : Co-factor regeneration systems (e.g., NADPH recycling) reduce costs by 30–40%.

Crystallization and Purification

  • Solvent Systems : Ethyl acetate/water mixtures achieve >99% purity via recrystallization.

  • Chromatography : Reverse-phase HPLC (C18 columns) resolves glucuronide isomers.

Analytical Validation

Structural Confirmation

  • Mass Spectrometry : ESI-MS confirms the molecular ion at m/z 605.68 [M+H]⁺.

  • NMR Spectroscopy : ¹H-NMR (500 MHz, D₂O) shows characteristic glucuronide anomeric proton at δ 5.2 ppm.

Stability Profiling

  • Hydrolysis Kinetics : Half-life of 8–12 hours in plasma at 37°C, necessitating stabilizers (e.g., citrate buffer).

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